1-[(2-chloro-5-methylphenoxy)acetyl]-4-methylpiperidine
Overview
Description
1-[(2-chloro-5-methylphenoxy)acetyl]-4-methylpiperidine is a chemical compound that has gained attention in scientific research due to its potential applications as a therapeutic agent. This compound belongs to the class of piperidine derivatives and is synthesized through a specific method.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-methylpiperidine is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the release of neurotransmitters such as dopamine and serotonin. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[(2-chloro-5-methylphenoxy)acetyl]-4-methylpiperidine has been found to exhibit biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(2-chloro-5-methylphenoxy)acetyl]-4-methylpiperidine in lab experiments include its potential therapeutic applications, its ability to cross the blood-brain barrier, and its anti-inflammatory and analgesic properties. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
For research on 1-[(2-chloro-5-methylphenoxy)acetyl]-4-methylpiperidine include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. The compound may also be studied for its potential use in drug delivery systems and as a therapeutic agent for various diseases such as cancer and inflammatory disorders.
In conclusion, 1-[(2-chloro-5-methylphenoxy)acetyl]-4-methylpiperidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. Further research is needed to fully understand its mechanism of action and potential side effects. However, the compound shows promise as a potential drug delivery system and therapeutic agent for various diseases.
Scientific Research Applications
1-[(2-chloro-5-methylphenoxy)acetyl]-4-methylpiperidine has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. The compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-11-5-7-17(8-6-11)15(18)10-19-14-9-12(2)3-4-13(14)16/h3-4,9,11H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKGTBFHTHFOIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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